

# Keliximab in Functional Assays of Immune Suppression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Keliximab** is a primatized chimeric monoclonal antibody that specifically targets the human CD4 antigen, a key co-receptor on the surface of T-helper lymphocytes.[1] By binding to CD4, **keliximab** modulates T-cell function, leading to immune suppression.[1] This mechanism of action has been explored for therapeutic applications in immune-mediated diseases such as severe chronic asthma and rheumatoid arthritis. The following application notes provide detailed protocols for in vitro functional assays to characterize the immune-suppressive properties of **keliximab**, including its effects on T-cell proliferation, cytokine release, and mixed lymphocyte reactions.

### **Mechanism of Action: T-Cell Activation Inhibition**

T-cell activation is a critical event in the adaptive immune response, initiated by the interaction of the T-cell receptor (TCR) with a specific peptide presented by the Major Histocompatibility Complex class II (MHC-II) on an antigen-presenting cell (APC). The CD4 co-receptor plays a crucial role in this process by binding to MHC-II, which brings the tyrosine kinase Lck into proximity with the TCR complex, initiating a downstream signaling cascade that leads to T-cell proliferation, differentiation, and cytokine production.

**Keliximab** exerts its immunosuppressive effects by binding to domain 1 of the CD4 receptor.[1] This binding sterically hinders the interaction between CD4 and MHC-II, thereby inhibiting the



initial signaling events required for T-cell activation. This leads to a reduction in T-cell proliferation and can modulate the production of inflammatory cytokines.

// Edges APC -> TCR [label="Signal 1"]; TCR -> Lck [style=invis]; CD4 -> Lck [dir=none]; Lck -> ZAP70 [label="Phosphorylation"]; ZAP70 -> LAT; LAT -> PLCg1; PLCg1 -> NFAT; NFAT -> Proliferation;

// Inhibition **Keliximab** -> CD4 [arrowhead=tee, color="#EA4335", style=dashed, label="Binding & Inhibition"]; CD4 -> APC [label="Signal 2 (Co-receptor binding)", dir=none, style=dashed, color="#4285F4"];

{rank=same; APC; TCR; CD4;} {rank=same; Lck;} {rank=same; ZAP70;} {rank=same; LAT;} {rank=same; PLCg1;} {rank=same; NFAT;} {rank=same; Proliferation;} } .dot Caption: **Keliximab** blocks the interaction between CD4 and MHC-II, inhibiting T-cell activation.

## Data Presentation: Summary of Keliximab's In Vitro Effects

The following tables summarize representative quantitative data for the effects of **keliximab** in various functional assays. Note that specific data for **keliximab** is limited in publicly available literature; therefore, these tables are presented as illustrative examples based on typical results for anti-CD4 antibodies.

Table 1: Inhibition of T-Cell Proliferation by Keliximab



| Keliximab<br>Concentration<br>(µg/mL) | Mean Proliferation<br>(CPM) | Standard Deviation | Percent Inhibition<br>(%) |
|---------------------------------------|-----------------------------|--------------------|---------------------------|
| 0 (No Antibody<br>Control)            | 45,000                      | 3,500              | 0                         |
| 0.1                                   | 38,250                      | 2,900              | 15                        |
| 1                                     | 24,750                      | 2,100              | 45                        |
| 10                                    | 9,000                       | 950                | 80                        |
| 50                                    | 4,500                       | 500                | 90                        |
| 100                                   | 2,250                       | 300                | 95                        |
| Isotype Control (100<br>μg/mL)        | 44,500                      | 3,300              | 1                         |

Data are representative. CPM = Counts Per Minute from [3H]-thymidine incorporation.

Table 2: Effect of Keliximab on Cytokine Production in a Mixed Lymphocyte Reaction (MLR)



| Condition                             | IFN-y<br>(pg/mL) | TNF-α<br>(pg/mL) | IL-2 (pg/mL) | IL-6 (pg/mL) | IL-10<br>(pg/mL)      |
|---------------------------------------|------------------|------------------|--------------|--------------|-----------------------|
| Responders<br>Alone                   | < 10             | < 5              | < 5          | < 10         | < 5                   |
| MLR (No<br>Antibody)                  | 1,500            | 800              | 950          | 1,200        | 150                   |
| MLR +<br>Keliximab (10<br>μg/mL)      | 450              | 350              | 200          | 500          | 180                   |
| MLR +<br>Isotype<br>Control           | 1,450            | 780              | 930          | 1,150        | 160                   |
| Percent<br>Inhibition by<br>Keliximab | 70%              | 56%              | 79%          | 58%          | -20%<br>(Stimulation) |

Data are representative. Cytokine concentrations are measured from culture supernatants after 5 days.

## **Experimental Protocols T-Cell Proliferation Assay**

This assay measures the ability of **keliximab** to inhibit antigen-specific T-cell proliferation.





Click to download full resolution via product page

#### Materials:



- Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin
- Ficoll-Paque PLUS
- Carboxyfluorescein succinimidyl ester (CFSE) dye
- T-cell stimulant (e.g., Phytohemagglutinin (PHA), anti-CD3/anti-CD28 beads, or a specific antigen)
- Keliximab and a relevant isotype control antibody
- 96-well round-bottom culture plates
- Flow cytometer

#### Protocol:

- PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
- CFSE Labeling:
  - Wash isolated PBMCs twice with PBS.
  - Resuspend cells at 1 x 10<sup>7</sup> cells/mL in pre-warmed PBS.
  - $\circ$  Add CFSE to a final concentration of 1-5  $\mu$ M and incubate for 10 minutes at 37°C, protected from light.
  - Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.
  - Wash the cells twice with complete RPMI medium to remove excess CFSE.
- Assay Setup:
  - Resuspend CFSE-labeled PBMCs at 2 x 10<sup>6</sup> cells/mL in complete RPMI medium.



- Add 100  $\mu$ L of the cell suspension (2 x 10<sup>5</sup> cells) to each well of a 96-well plate.
- Prepare serial dilutions of **keliximab** and the isotype control in complete RPMI medium.
  Add 50 μL of each antibody dilution to the appropriate wells.
- $\circ$  Prepare the T-cell stimulant at 4x the final desired concentration and add 50  $\mu$ L to each well (except for unstimulated controls).
- The final volume in each well should be 200 μL.
- Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.
- Flow Cytometry Analysis:
  - Harvest the cells from the plate and wash with PBS.
  - Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., anti-CD4, anti-CD8).
  - Acquire the samples on a flow cytometer.
  - Gate on the CD4+ lymphocyte population and analyze the CFSE fluorescence histogram to determine the percentage of proliferated cells (cells that have diluted the CFSE dye).
  - Calculate the percent inhibition of proliferation for each **keliximab** concentration relative to the no-antibody control.

## Mixed Lymphocyte Reaction (MLR) Assay

This assay assesses the ability of **keliximab** to suppress T-cell activation in response to allogeneic stimulation.





Click to download full resolution via product page

#### Materials:

• PBMCs from two different healthy, HLA-mismatched donors



- Complete RPMI-1640 medium
- Mitomycin C
- CD4+ T-cell isolation kit
- 96-well flat-bottom culture plates
- Reagents for measuring proliferation (e.g., [3H]-thymidine or CFSE)
- ELISA or multiplex bead array kits for cytokine measurement

#### Protocol:

- Prepare Stimulator Cells (Donor A):
  - Isolate PBMCs from Donor A.
  - Resuspend the cells at 1 x 10<sup>7</sup> cells/mL in RPMI medium.
  - Add Mitomycin C to a final concentration of 25 μg/mL and incubate for 30 minutes at 37°C.
  - Wash the cells three times with a large volume of PBS to remove all traces of Mitomycin
    C.
  - Resuspend the inactivated stimulator cells at 2 x 10<sup>6</sup> cells/mL in complete RPMI medium.
- Prepare Responder Cells (Donor B):
  - Isolate PBMCs from Donor B.
  - Purify CD4+ T-cells using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
  - Resuspend the purified responder CD4+ T-cells at 2 x 10<sup>6</sup> cells/mL in complete RPMI medium.
- Assay Setup:



- Add 50  $\mu$ L of the responder cell suspension (1 x 10<sup>5</sup> cells) to each well of a 96-well plate.
- Add 50  $\mu$ L of the inactivated stimulator cell suspension (1 x 10<sup>5</sup> cells) to the wells.
- Add 100 μL of complete RPMI medium containing serial dilutions of keliximab or isotype control.
- Include controls: responders alone, stimulators alone.
- Incubation: Incubate the plate for 5 days at 37°C in a humidified 5% CO2 incubator.
- Analysis:
  - Cytokine Measurement: On day 5, carefully collect 100 μL of the culture supernatant from each well for cytokine analysis using ELISA or a multiplex bead array (e.g., for IFN-γ, TNFα, IL-2, IL-6, IL-10).
  - Proliferation Measurement:
    - Pulse the remaining cells with 1  $\mu$ Ci of [3H]-thymidine for the final 18 hours of culture.
    - Harvest the cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.
    - Alternatively, use a non-radioactive method like CFSE labeling of responder cells (as described in Protocol 1) or a BrdU incorporation assay.

## **Cytokine Release Assay**

This protocol is designed to assess the direct effect of **keliximab** on cytokine release from preactivated T-cells.

#### Materials:

- PBMCs from healthy donors
- Complete RPMI-1640 medium
- T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies)



- 96-well flat-bottom culture plates
- Keliximab and isotype control
- Multiplex cytokine assay kit (e.g., Luminex-based)

#### Protocol:

- PBMC Isolation and Plating:
  - Isolate PBMCs as previously described.
  - Resuspend cells at 2 x 10<sup>6</sup> cells/mL in complete RPMI medium.
  - Plate 100  $\mu$ L of the cell suspension (2 x 10<sup>5</sup> cells) per well in a 96-well plate.
- Assay Setup:
  - Add 50 μL of medium containing keliximab or isotype control at various concentrations.
  - Add 50 μL of medium containing T-cell stimulants (e.g., soluble anti-CD3 at 1 μg/mL and anti-CD28 at 1 μg/mL).
  - Include unstimulated and stimulated (no antibody) controls.
- Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.
- Cytokine Measurement:
  - Centrifuge the plate at 400 x g for 5 minutes.
  - Carefully collect the supernatant.
  - Measure the concentration of a panel of cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-4, IL-5, IL-6, IL-10, IL-17A) using a multiplex bead-based immunoassay according to the manufacturer's instructions.

## Conclusion



The functional assays described provide a robust framework for evaluating the immunosuppressive activity of **keliximab**. By quantifying the inhibition of T-cell proliferation and the modulation of cytokine profiles, these protocols allow for a comprehensive in vitro characterization of the antibody's mechanism of action. Such data are critical for preclinical assessment and for understanding the biological effects of CD4-targeted therapies in drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The effects of an anti-CD4 monoclonal antibody, keliximab, on peripheral blood CD4+ T-cells in asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Keliximab in Functional Assays of Immune Suppression: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1169729#keliximab-in-functional-assays-of-immune-suppression]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com